Iopamidol EP Impurity G

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Analytical Chemistry and Separation Techniques

Iopamidol EP Impurity G plays a critical role in the analytical chemistry domain, particularly in the optimization of separation and purification methods. For example, Huajun Li and Qian Chen (2018) developed and optimized methods for high-purity iopamidol based on preparative high-performance liquid chromatography (prep-HPLC). The research focused on the retention, resolution, and peak shape of iopamidol, demonstrating that effective retention and resolution were realized on specific columns, and that the method can significantly reduce impurity levels with a high recovery rate, beneficial for iopamidol separation and purification processes Li & Chen, 2018.

Medical Imaging and Diagnostics

Iopamidol EP Impurity G has been instrumental in advancing medical imaging techniques, particularly in magnetic resonance imaging (MRI) and computed tomography (CT) applications. S. Aime et al. (2005) explored the potential of iopamidol as a chemical exchange saturation transfer (CEST) agent in MRI, indicating its ability to induce a T2-shortening effect on the water signal detectable at specific concentrations, suggesting novel diagnostic applications for combined MRI and CT studies Aime et al., 2005. Similarly, D. Longo et al. (2011) demonstrated the use of iopamidol for pH mapping of kidneys in mice, highlighting its potential for in vivo studies and its significant role in medical diagnostics Longo et al., 2011.

Environmental Impact and Water Treatment

The environmental impact of Iopamidol EP Impurity G, particularly in water treatment and pollution control, has been a subject of research. Mian Li et al. (2021) studied the degradation of iopamidol and the formation of disinfection by-products (DBPs) during ferrate and chlor(am)ination treatment, providing insights into effective methods for iopamidol removal and DBP control in water treatment processes Li et al., 2021.

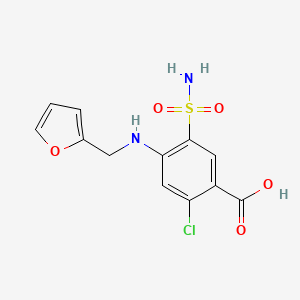

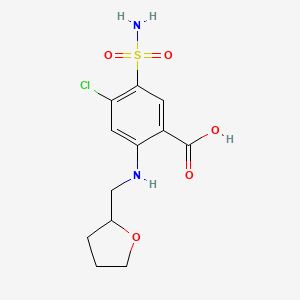

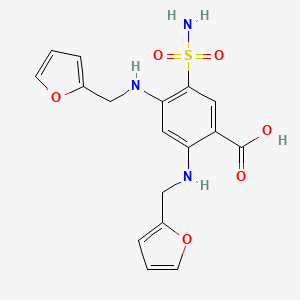

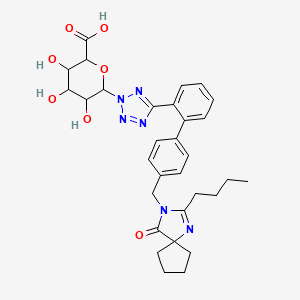

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Iopamidol EP Impurity G involves the reaction of 5-amino-2,4,6-triiodoisophthalic acid with 2,3-dimercaptopropanoic acid.", "Starting Materials": [ "5-amino-2,4,6-triiodoisophthalic acid", "2,3-dimercaptopropanoic acid" ], "Reaction": [ "Step 1: Dissolve 5-amino-2,4,6-triiodoisophthalic acid and 2,3-dimercaptopropanoic acid in a suitable solvent.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours.", "Step 4: Purify the crude product by column chromatography using a suitable solvent system.", "Step 5: Characterize the purified product by various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |

CAS番号 |

1869069-72-6 |

分子式 |

C17H22I3N3O8 |

分子量 |

777.09 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

N1-(2,3-Dihydroxypropyl)-N3-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl]amino]-2,4,6-triiodoisophthalamide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。